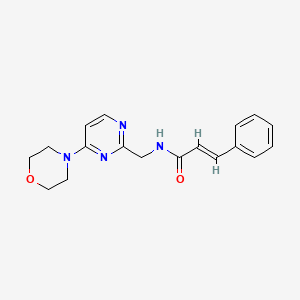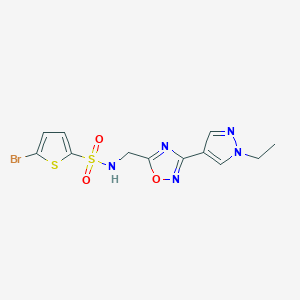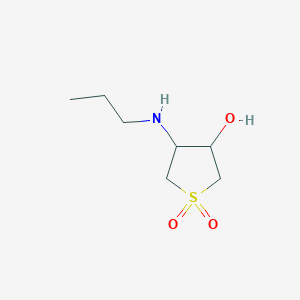![molecular formula C22H17ClF3N3 B2957832 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole CAS No. 339101-23-4](/img/structure/B2957832.png)
2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a benzimidazole derivative with various substituents. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a fused benzene and imidazole ring structure. They are important in a variety of fields including pharmaceuticals, agrochemicals, and dyes .
Molecular Structure Analysis
The benzimidazole core of the molecule is planar due to the conjugated pi system. The presence of the trifluoromethyl group, chloro group, and pyridinyl group can significantly affect the electronic properties of the molecule .Chemical Reactions Analysis
Benzimidazoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination with metal ions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of electronegative atoms like nitrogen, chlorine, and fluorine could result in the compound having polar characteristics .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
One area of research focuses on the synthesis and characterization of benzimidazole derivatives, including compounds with structural similarities to the one . These compounds are synthesized through various chemical reactions, often aiming to explore their chemical properties or potential as intermediates in the development of pharmaceuticals or materials with specific functions.
For example, the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, a related compound, demonstrates a modified synthesis route that emphasizes green chemistry metrics such as atom economy and reduced waste generation. This method involves several steps, including N-oxidation, one-pot synthesis, and chlorination, highlighting the compound's relevance in producing gastroesophageal reflux disease (GERD) ulcers and other gastric acid-related treatments (Rohidas Gilbile, R. Bhavani, Ritu Vyas, 2017).
Applications in Medicinal Chemistry
The chemical structure of benzimidazole and its derivatives, including pyrido[1,2-a]benzimidazoles, is significant in medicinal chemistry due to its potential biological activities. These compounds are explored for their solubility, DNA intercalation properties, and potential as antibiotics, such as the drug Rifaximin (Kye-Simeon Masters, Tom R. M. Rauws, A. Yadav, W. Herrebout, B. J. van der Veken, B. Maes, 2011).
Another area of interest is the generation of structurally diverse libraries from benzimidazole derivatives for potential antimicrobial and anticancer activities. This involves various chemical reactions to produce a wide range of compounds, showcasing the versatility of benzimidazole as a core structure for developing new therapeutic agents (G. Roman, 2013).
Wirkmechanismus
Target of Action
It is known that fluorinated pyridines have found applications in the pharmaceutical and agrochemical industries . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these compounds .
Mode of Action
It’s worth noting that the presence of a trifluoromethyl group can significantly influence the reactivity of the compound . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Biochemical Pathways
The presence of fluorine and fluorine-containing moieties in organic compounds has been associated with many recent advances in the agrochemical, pharmaceutical, and functional materials fields .
Pharmacokinetics
The presence of fluorine in organic compounds can influence their pharmacokinetic properties, including bioavailability .
Result of Action
The presence of fluorine in organic compounds can influence their biological activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-chloropyridin-3-yl)-5,6-dimethyl-1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF3N3/c1-13-9-18-19(10-14(13)2)29(21(28-18)17-7-4-8-27-20(17)23)12-15-5-3-6-16(11-15)22(24,25)26/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTVJWWNTLPNMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2957751.png)
![4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-thiophenecarboxylate](/img/structure/B2957757.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2957761.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2957762.png)

![2-(4-Butoxyphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2957765.png)
![Tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2957766.png)
![4-benzoyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2957767.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2957768.png)



